

isotopic purity of 4-Fluoro-N,N-diisopropylbenzamide-d4

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Compound of Interest

Compound Name: 4-Fluoro-N,N-diisopropylbenzamide-d4

Cat. No.: B15600258

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An In-depth Technical Guide to the Isotopic Purity of **4-Fluoro-N,N-diisopropylbenzamide-d4**

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific quantitative data and detailed experimental protocols for the isotopic purity of **4-Fluoro-N,N-diisopropylbenzamide-d4** are not extensively available in public literature. This guide, therefore, presents a representative synthesis and analysis based on established chemical principles and standard analytical techniques for deuterated compounds. The data and protocols provided are illustrative and intended to serve as a practical reference for researchers in the field.

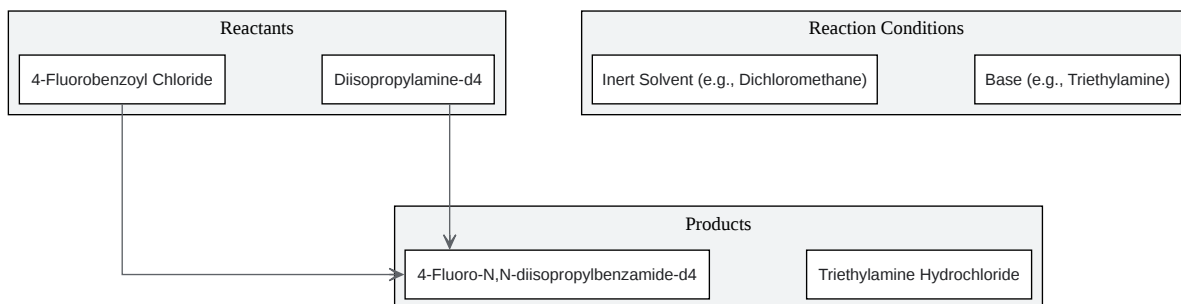
Introduction

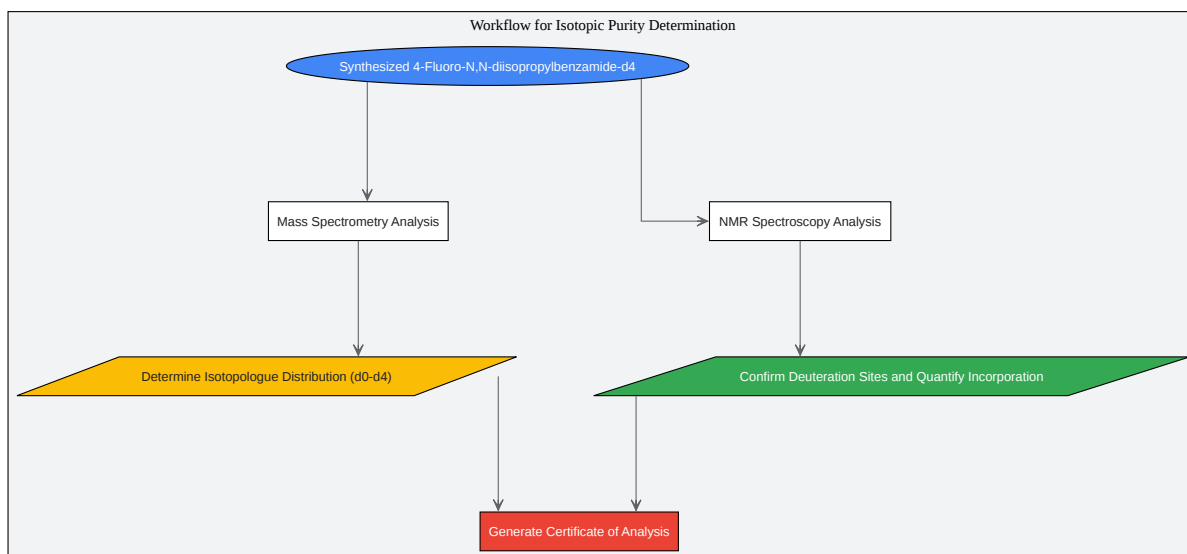
Isotopically labeled compounds are indispensable tools in modern research, particularly in drug metabolism and pharmacokinetic (DMPK) studies, quantitative proteomics, and as internal standards for mass spectrometry-based bioanalysis. Deuterium-labeled compounds, such as **4-Fluoro-N,N-diisopropylbenzamide-d4**, offer a strategic advantage by introducing a stable, non-radioactive isotope that can be readily distinguished from its unlabeled counterpart by analytical instrumentation. The utility of these labeled compounds is, however, critically dependent on their isotopic purity—the degree to which the intended isotope has been incorporated into the molecule and the distribution of various isotopologues.

This technical guide provides a comprehensive overview of the synthesis, analysis, and data interpretation related to the isotopic purity of **4-Fluoro-N,N-diisopropylbenzamide-d4**. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to critically evaluate and utilize this and other deuterated compounds in their studies.

Synthesis of 4-Fluoro-N,N-diisopropylbenzamide-d4

A common and efficient method for the synthesis of N,N-disubstituted benzamides is the acylation of a secondary amine with a benzoyl chloride. In the case of **4-Fluoro-N,N-diisopropylbenzamide-d4**, this would involve the reaction of 4-fluorobenzoyl chloride with deuterated diisopropylamine. The deuterium labels are incorporated into the isopropyl groups of the amine starting material.





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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com